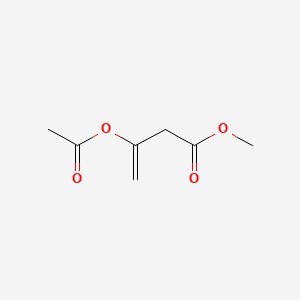
Methyl 3-(acetoxy)-3-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(acetoxy)-3-butenoate: is an organic compound that belongs to the ester family It is characterized by the presence of an acetoxy group attached to a butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl 3-butenoate with acetic anhydride, which introduces the acetoxy group into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-butenoic acid and methanol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Hydrolysis: 3-butenoic acid and methanol.
Reduction: 3-butenoic alcohol.
Substitution: Amides or other substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetoxy)-3-butenoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the synthesis of functional polymers and copolymers, which have applications in coatings, adhesives, and biomedical devices.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Wirkmechanismus
The mechanism of action of methyl 3-(acetoxy)-3-butenoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters serve as substrates for enzyme-catalyzed transformations .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-butenoate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 3-(acetoxy)-3-butenoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl 3-(acetoxy)-3-butenoate is unique due to the presence of both an ester and an acetoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
4525-23-9 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
methyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h1,4H2,2-3H3 |
InChI-Schlüssel |
RSUXDGSAMUJZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


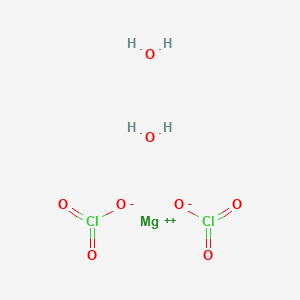
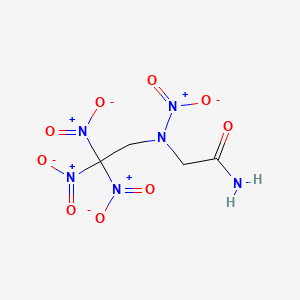
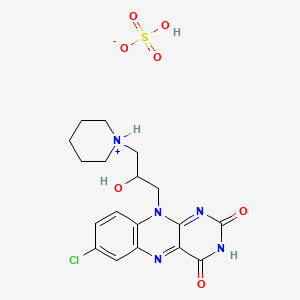

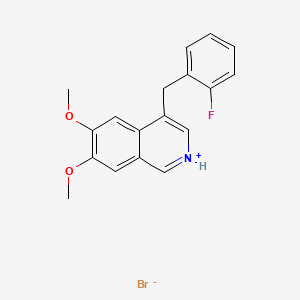

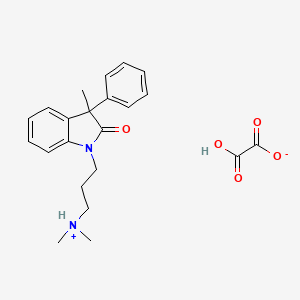
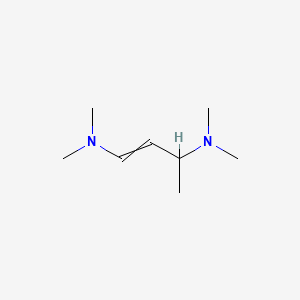

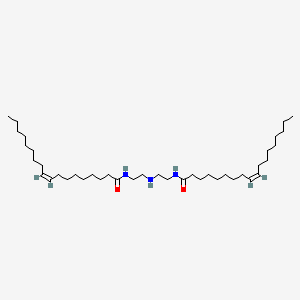
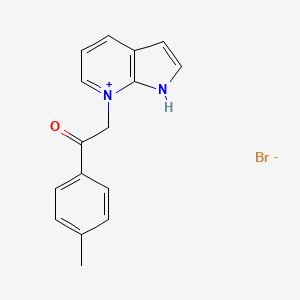
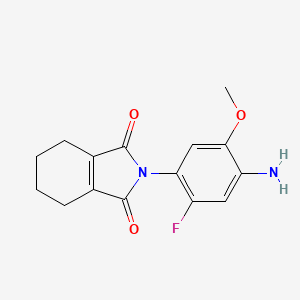

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
